4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(E)-4-(1-methylimidazol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)3-4-8-9-5-6-10(8)2/h3-6H,1-2H3/b4-3+ |
InChI Key |
SFLOSYVYOAXYGL-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=CN1C |
Canonical SMILES |
CC(=O)C=CC1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Methylimidazole-4-carbaldehyde
- Reagents : 2-Bromopropionaldehyde, acetamidine hydrochloride, sodium tert-butoxide.
- Conditions :
Step 3: Aldol Condensation with Diethyl Succinate
- Reagents : 1-Benzyl-2-methylimidazole-4-carbaldehyde, diethyl succinate, sodium tert-butoxide.
- Conditions :
Data Table: Summary of Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2-Bromopropionaldehyde | Dichloromethane | −25°C → 20°C | 81.5% |
| 2 | Bromobenzyl | THF | −5°C → 15°C | N/A |
| 3 | Diethyl succinate | Ethanol | 50–60°C | 74.4% |
Alternative Route via Base-Catalyzed Cyclization
A base-mediated approach (e.g., BEMP catalyst) for imidazole derivatives has been reported, though adaptation for the target compound requires further validation:
- Key Reaction : Intramolecular hydroamidation of propargylic ureas.
- Conditions :
- Mild conditions and rapid reaction times (<1 h).
- Scalable for industrial applications.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and optimized transesterification protocols (as seen in US8618308B2) may enhance efficiency:
Challenges and Considerations
- Intermediate Stability : Low-temperature conditions (−50°C to 0°C) are critical during imidazole ring formation to prevent decomposition.
- Byproduct Management : Acidic workup (e.g., glacial acetic acid) ensures high purity (>99% HPLC).
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Aldol Condensation | 53–74% | High | Moderate |
| BEMP Catalysis | ~62% | Moderate | Low |
| Transesterification | N/A | High | Low |
Key Findings
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one
The synthesis of imidazole derivatives, including this compound, often involves the reaction of 1-methylimidazole with various carbonyl compounds. This method allows for the formation of diverse derivatives with potential biological activities. For instance, the compound can be synthesized through a condensation reaction involving 1-methylimidazole and appropriate aldehydes or ketones, resulting in products that exhibit significant bioactivity .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives. For example, compounds containing the imidazole ring have shown effectiveness against various bacterial strains, including Bacillus subtilis and Klebsiella pneumoniae. The mechanism of action often involves disruption of bacterial cell walls or interference with essential bacterial metabolic pathways .
In a comparative study, several imidazole derivatives were synthesized and tested for their antibacterial activity using the disk diffusion method. Notably, some derivatives exhibited inhibition zones greater than those of standard antibiotics, indicating their potential as alternative antibacterial agents .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Research indicates that certain imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, hybrid compounds combining the imidazole structure with other pharmacophores have demonstrated cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
In one study, a series of imidazole-based compounds were evaluated for their cytotoxicity against these cell lines. The results showed that some compounds had GI50 values in the low micromolar range, suggesting strong anticancer activity .
Case Study 1: Antibacterial Efficacy
A recent investigation into a series of this compound derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial targets. The findings indicated that modifications to the imidazole ring significantly influenced antibacterial potency .
Case Study 2: Anticancer Activity
Another study focused on synthesizing hybrid compounds incorporating this compound with sulfonamide moieties. These hybrids were tested against multiple cancer cell lines, revealing enhanced cytotoxic effects compared to their non-hybrid counterparts. The researchers utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of new derivatives based on structural modifications .
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural Analog: (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one
Key Differences :
- Substituent : Replaces the 1-methylimidazole group with a 3-phenylisoxazole ring .
- Synthesis: Prepared via iodine-mediated isomerization of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, yielding an (E,Z)-isomer mixture .
- Characterization : NMR data (e.g., $ ^1H $ signals for isoxazole protons) and higher rigidity due to the aromatic isoxazole ring, which may reduce conformational flexibility compared to the imidazole analog .
Substituent Effects: Benzimidazole-Based Curcumin Mimics
Example Compounds :
Physical and Spectral Properties
Insights :
Anticancer Potential
- Benzimidazole Analogs : Exhibit IC$ _{50} $ values of 1.0–1.9 μM against MCF-7 and Hep-G2 cells, underscoring the importance of heterocyclic substituents in cytotoxicity .
Biological Activity
4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one, also known as a derivative of imidazole, has garnered attention for its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
The compound can be synthesized through various methods involving imidazole derivatives. Recent studies have focused on the synthesis of substituted imidazoles, which are often characterized by their reactivity and biological activity. For instance, the synthesis of this compound involves the reaction of appropriate carbonyl compounds with 1-methylimidazole derivatives .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds could inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The effectiveness of these compounds was evaluated using disk diffusion assays, showing promising inhibition zones against various strains .
Antioxidant Activity
The antioxidant potential of imidazole derivatives has been explored extensively. Compounds similar to this compound have shown ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to various diseases, including cancer .
Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The modulation of inflammatory pathways by imidazole derivatives highlights their significance in drug development .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical strains of E. coli and S. aureus. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| This compound | 12 | 24 |
Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of imidazole derivatives were assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results showed that treatment with these compounds significantly reduced the levels of TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
